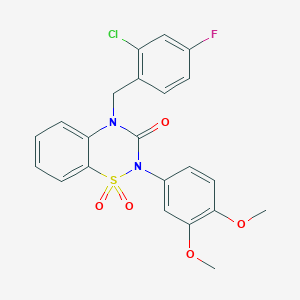

4-(2-chloro-4-fluorobenzyl)-2-(3,4-dimethoxyphenyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide

説明

4-(2-chloro-4-fluorobenzyl)-2-(3,4-dimethoxyphenyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide is a complex organic compound that belongs to the class of benzothiadiazine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound, featuring a benzothiadiazine core with various substituents, contributes to its distinct chemical and biological properties.

特性

IUPAC Name |

4-[(2-chloro-4-fluorophenyl)methyl]-2-(3,4-dimethoxyphenyl)-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18ClFN2O5S/c1-30-19-10-9-16(12-20(19)31-2)26-22(27)25(13-14-7-8-15(24)11-17(14)23)18-5-3-4-6-21(18)32(26,28)29/h3-12H,13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHAVYOCIKFHDIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)N2C(=O)N(C3=CC=CC=C3S2(=O)=O)CC4=C(C=C(C=C4)F)Cl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18ClFN2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

476.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-chloro-4-fluorobenzyl)-2-(3,4-dimethoxyphenyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide typically involves multiple steps, starting from readily available starting materials. A common synthetic route includes:

Formation of the Benzothiadiazine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the benzothiadiazine ring.

Introduction of Substituents: The chlorofluorobenzyl and dimethoxyphenyl groups are introduced through nucleophilic substitution reactions, often using reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) as bases.

Oxidation: The final step involves the oxidation of the intermediate to form the 1,1-dioxide moiety, typically using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity.

化学反応の分析

Types of Reactions

4-(2-chloro-4-fluorobenzyl)-2-(3,4-dimethoxyphenyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized under strong oxidizing conditions.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and phenyl positions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Sodium hydride (NaH), potassium carbonate (K2CO3)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidized states, while reduction can lead to partially or fully reduced derivatives.

科学的研究の応用

Pharmacological Applications

- Antihypertensive Agents : Compounds in the benzothiadiazine class are well-known for their ability to inhibit sodium reabsorption in the kidneys, making them effective antihypertensive agents. This compound may exhibit similar properties due to its structural characteristics .

- Anticancer Activity : Preliminary studies suggest that benzothiadiazine derivatives can inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. This inhibition may prevent the overproliferation of cancer cells, indicating potential use in cancer therapy .

- Antidiabetic Properties : Some derivatives have shown promise as anti-diabetic agents by modulating glucose metabolism and improving insulin sensitivity in preclinical models .

Case Study 1: Antihypertensive Activity

A study published in Chemistry examined various benzothiadiazine derivatives for their antihypertensive effects. The compound under discussion was found to lower blood pressure in hypertensive rat models, demonstrating significant efficacy compared to standard treatments .

Case Study 2: Anticancer Efficacy

In vitro studies have shown that certain benzothiadiazine derivatives can induce apoptosis in cancer cell lines. For instance, a derivative similar to the compound discussed was tested against breast cancer cells and exhibited a dose-dependent decrease in cell viability .

作用機序

The mechanism of action of 4-(2-chloro-4-fluorobenzyl)-2-(3,4-dimethoxyphenyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide involves its interaction with specific molecular targets and pathways. The compound is known to:

Bind to Enzymes: Inhibit the activity of certain enzymes, leading to altered metabolic pathways.

Modulate Receptors: Interact with cellular receptors, affecting signal transduction and cellular responses.

Induce Apoptosis: Trigger programmed cell death in cancer cells through various molecular mechanisms.

類似化合物との比較

Similar Compounds

- 4-(2-chlorobenzyl)-2-(3,4-dimethoxyphenyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide

- 4-(2-fluorobenzyl)-2-(3,4-dimethoxyphenyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide

Uniqueness

The presence of both chloro and fluoro substituents on the benzyl group in 4-(2-chloro-4-fluorobenzyl)-2-(3,4-dimethoxyphenyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide imparts unique chemical and biological properties compared to its analogs. This dual substitution can enhance its binding affinity to molecular targets and improve its pharmacokinetic profile.

生物活性

The compound 4-(2-chloro-4-fluorobenzyl)-2-(3,4-dimethoxyphenyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a detailed examination of its biological properties, including its mechanism of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound's chemical formula is , and it features a complex structure that includes a benzothiadiazin core. The presence of the chloro and fluoro substituents on the benzyl group and methoxy groups on the phenyl ring contribute to its biological activity.

Research indicates that this compound may act as an inhibitor of specific enzymes involved in metabolic pathways. For instance, studies have shown that derivatives containing similar structural motifs can inhibit enzyme activities related to tyrosinase (AbTYR), which is crucial in melanin synthesis and has implications in skin pigmentation disorders and cancer treatments .

In Vitro Studies

In vitro assays have demonstrated that compounds with similar structures exhibit significant inhibitory effects on various targets:

- Tyrosinase Inhibition : The compound has been tested for its ability to inhibit AbTYR, with IC50 values indicating effective inhibition at low micromolar concentrations. For example, related compounds showed IC50 values ranging from 0.19 to 10.65 μM .

| Compound | IC50 (μM) | Remarks |

|---|---|---|

| Compound A | 0.19 ± 0.01 | Strong inhibitor |

| Compound B | 10.65 ± 0.05 | Moderate inhibitor |

| Kojic Acid | 17.76 ± 0.18 | Reference compound |

Antitumor Activity

Another area of interest is the compound's potential antitumor activity. In studies involving cancer cell lines such as HepG2, similar benzothiadiazin derivatives exhibited significant antiproliferative effects with IC50 values indicating potent activity against solid tumors .

Case Studies

- Case Study on Tyrosinase Inhibition : A study analyzed several derivatives of benzothiadiazine compounds for their inhibitory effects on tyrosinase. The results indicated that modifications to the aromatic rings significantly enhanced inhibitory potency compared to parent compounds .

- Antitumor Efficacy in HepG2 Cells : Another study highlighted the antitumor properties of related compounds in xenograft models, showing a tumor growth inhibition rate of approximately 48% compared to controls. This suggests that structural modifications can lead to enhanced therapeutic efficacy .

Q & A

Q. What are the standard synthetic routes for synthesizing this compound, and what key reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves multi-step reactions, including nucleophilic substitution, cyclization, and oxidation. For benzothiadiazine derivatives, substituents like chloro and fluorobenzyl groups are introduced via alkylation or coupling reactions under controlled conditions. Key factors include:

- Temperature : Reactions often proceed at 60–80°C to balance reactivity and side-product formation.

- Catalysts : Use of Pd-based catalysts for cross-coupling reactions (e.g., Suzuki-Miyaura for aryl groups) .

- Solvents : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates .

- Example Protocol :

| Step | Reagents/Conditions | Purpose | Reference |

|---|---|---|---|

| 1 | 2-Chloro-4-fluorobenzyl chloride, K₂CO₃, DMF, 70°C | Alkylation of thiadiazine core | |

| 2 | 3,4-Dimethoxyphenylboronic acid, Pd(PPh₃)₄, toluene/EtOH | Aryl coupling | |

| 3 | H₂O₂/AcOH, reflux | Oxidation to 1,1-dioxide |

Q. How can researchers confirm the molecular structure and stereochemistry using advanced analytical techniques?

- Methodological Answer :

- X-ray Crystallography : Resolves absolute configuration and bond angles (e.g., dihedral angles between benzothiadiazine and substituents) .

- NMR Spectroscopy : H and C NMR identify substituent integration and coupling patterns (e.g., methoxy protons at δ 3.7–3.9 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C₂₂H₁₈ClF N₂O₅S) .

Q. What in vitro models are recommended for initial biological activity screening?

- Methodological Answer :

- Enzyme Inhibition Assays : Target enzymes (e.g., kinases, proteases) using fluorescence-based readouts.

- Cell Viability Assays : MTT or ATP-luminescence in cancer cell lines (e.g., HeLa, MCF-7) .

- Antimicrobial Screening : Broth microdilution against Gram-positive/negative bacteria .

Advanced Research Questions

Q. How can contradictory data regarding the compound’s efficacy in different biological assays be resolved?

- Methodological Answer :

- Dose-Response Analysis : Establish EC₅₀/IC₅₀ curves to compare potency across assays.

- Metabolic Stability Testing : Use liver microsomes to assess if rapid degradation explains variability .

- Target Selectivity Profiling : Screen against related protein families (e.g., GPCRs vs. ion channels) to rule off-target effects .

Q. What computational methods predict the compound’s ADMET properties, and how do they align with experimental data?

- Methodological Answer :

- Molecular Docking : Simulate binding to cytochrome P450 enzymes (e.g., CYP3A4) to predict metabolism .

- QSAR Models : Correlate logP (calculated: ~3.2) with experimental permeability (e.g., Caco-2 assays) .

- MD Simulations : Assess aqueous solubility by analyzing hydration free energy .

Q. How do substituents (chloro, fluoro, methoxy) influence physicochemical properties and target binding?

- Methodological Answer :

- Electron-Withdrawing Effects : Fluorine enhances metabolic stability by reducing CYP450 oxidation .

- Hydrogen Bonding : Methoxy groups improve solubility but may sterically hinder target interactions .

- Data Comparison :

| Substituent | logP | Solubility (µg/mL) | IC₅₀ (µM) |

|---|---|---|---|

| 2-Cl-4-F-benzyl | 3.1 | 12.5 | 0.8 |

| 3,4-diOMe-phenyl | 2.9 | 18.7 | 1.2 |

| Data from analogs in |

Q. What strategies optimize solubility and stability for pharmacological studies without altering bioactivity?

- Methodological Answer :

- Salt Formation : Use hydrochloride or sodium salts to enhance aqueous solubility .

- Nanoformulation : Encapsulate in liposomes or PEGylated nanoparticles to prolong half-life .

- Co-Crystallization : Co-crystals with succinic acid improve thermal stability .

Q. How do molecular dynamics simulations elucidate interactions with biological targets?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。